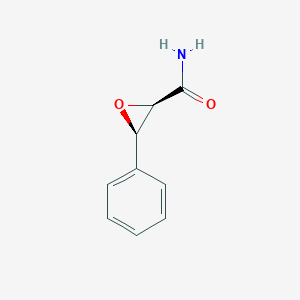

N,N,N-三乙基苯甲胺氯化物

描述

Synthesis Analysis

The synthesis of aromatic compounds with amine functionalities is well-documented in the provided papers. For instance, a triphenylamine-containing aromatic diamine was synthesized using cesium fluoride-mediated condensation and palladium-catalyzed hydrazine reduction . Another synthesis involved the reaction of 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine . These methods highlight the importance of catalysts and specific reagents in the synthesis of complex aromatic compounds, which could be relevant for the synthesis of N,N,N-Triethylbenzenaminium chloride.

Molecular Structure Analysis

The molecular structure of aromatic compounds is often characterized by X-ray crystallography, as seen in the crystal structure analysis of a substituted triethylbenzene and a carbacylamidophosphate . These analyses reveal the presence of hydrogen and halogen bonding, which are crucial for the stability and conformation of the molecules. Such techniques could be applied to determine the molecular structure of N,N,N-Triethylbenzenaminium chloride.

Chemical Reactions Analysis

The papers describe various chemical reactions involving aromatic compounds. For example, the conversion of triamino-trinitrobenzene into trihydroxy-trinitrobenzene by treatment with aqueous sodium hydroxide , and the visible-light-mediated ipso-carboacylation of alkynes . These reactions demonstrate the reactivity of aromatic compounds and the potential for functionalization, which could be relevant for understanding the chemical behavior of N,N,N-Triethylbenzenaminium chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds are influenced by their molecular structure. The papers mention properties such as solubility in organic solvents , thermal stability , and the formation of hydrogen bonds . These properties are essential for the practical application of these compounds in various fields. For N,N,N-Triethylbenzenaminium chloride, similar analyses would be required to fully understand its properties.

科学研究应用

阻燃剂和环境归趋中的应用

N,N,N-三乙基苯甲胺氯化物在用于各种消费品的新型溴化阻燃剂(NBFR)的开发和分析中的作用突出了其在提高材料安全标准方面的意义。Zuiderveen、Slootweg 和 de Boer (2020) 的综述强调了需要进一步研究 NBFR 的出现、环境归趋和毒性,包括那些可能与 N,N,N-三乙基苯甲胺氯化物衍生物相关的。他们的工作强调了我们对这些化学品影响的理解中的关键知识差距,敦促采用优化的分析方法和全面的环境评估 (Zuiderveen 等人,2020)。

水处理中的高级氧化工艺

在水处理的背景下,N,N,N-三乙基苯甲胺氯化物可能作为前体或中间体牵涉到高级氧化工艺 (AOP)。Qutob 等人 (2022) 详细介绍了 AOP 对扑热息痛的降解,说明了此类工艺产生具有不同生物毒性水平的副产物的可能性。尽管没有直接提到 N,N,N-三乙基苯甲胺氯化物,但该研究的相关性在于更广泛地了解 AOP 在水性介质中有机化合物处理方面的效率和安全性 (Qutob 等人,2022)。

对聚合物材料降解的见解

Starnes (2002) 关于聚氯乙烯 (PVC) 热降解的综述提出了一个基础视角,说明 N,N,N-三乙基苯甲胺氯化物相关研究如何为理解聚合物材料稳定性和降解途径提供信息。虽然重点是 PVC,但所讨论的原理和机制,包括氯离子在降解过程中的作用,与广泛的材料有关,并可以指导未来关于提高材料寿命和环境影响的研究 (Starnes,2002)。

受污染水处理的电化学工艺

Radjenovic 和 Sedlak (2015) 讨论了处理受污染水中的电化学工艺的挑战和机遇,这可能与 N,N,N-三乙基苯甲胺氯化物的潜在应用相关。他们的综述强调了了解电化学处理功效的重要性,特别是在有毒副产物的形成和效率损失方面。这项工作提出了优化电化学方法的途径,以最大程度地减少与水处理相关的环境和健康风险 (Radjenovic 和 Sedlak,2015)。

催化转化和新兴催化剂

Blom、Gallego 和 Driess (2014) 概述了催化中的 N-杂环硅烯 (NHSi) 配合物,展示了 N,N,N-三乙基苯甲胺氯化物衍生物在新型催化过程中的潜力。他们的综述标志着 NHSi 配合物成为研究重点,因为它们具有独特的性质和在各种催化转化中的潜在应用,为未来对高效和多功能催化剂的研究铺平了道路 (Blom 等人,2014)。

属性

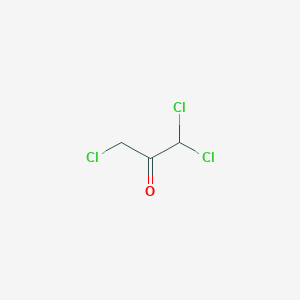

IUPAC Name |

triethyl(phenyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N.ClH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTMDIORIDZWQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

310-24-7 (Parent) | |

| Record name | Benzenaminium, N,N,N-triethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20995823 | |

| Record name | N,N,N-Triethylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N-Triethylbenzenaminium chloride | |

CAS RN |

7430-15-1 | |

| Record name | Benzenaminium, N,N,N-triethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Triethylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)

![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)